molecular formula C10H9N3O2 B14295577 Methyl 3-(4-azidophenyl)prop-2-enoate CAS No. 114567-94-1

Methyl 3-(4-azidophenyl)prop-2-enoate

Cat. No.: B14295577
CAS No.: 114567-94-1
M. Wt: 203.20 g/mol
InChI Key: ARKZMTWAXDUTKN-UHFFFAOYSA-N
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Description

Methyl 3-(4-azidophenyl)prop-2-enoate is an α,β-unsaturated ester featuring an azide (-N₃) substituent at the para position of the phenyl ring. Its molecular structure combines the electron-deficient α,β-unsaturated ester moiety with the highly reactive azide group, making it a versatile intermediate in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical synthesis. The azide group enables bioorthogonal reactions, while the conjugated ester system contributes to its utility in polymer and materials science.

Properties

CAS No.

114567-94-1

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 3-(4-azidophenyl)prop-2-enoate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)7-4-8-2-5-9(6-3-8)12-13-11/h2-7H,1H3

InChI Key

ARKZMTWAXDUTKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-azidophenyl)prop-2-enoate typically involves the reaction of 4-azidobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-azidophenyl)prop-2-enoate can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of Methyl 3-(4-aminophenyl)prop-2-enoate.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(4-azidophenyl)prop-2-enoate is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. The azido group allows for bioorthogonal reactions, which are useful in labeling and tracking biomolecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The azido group can be modified to create compounds with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-azidophenyl)prop-2-enoate involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Azide (-N₃) vs. Nitro (-NO₂)

  • Azide: The azide group facilitates rapid, selective reactions via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation and polymer crosslinking. Its smaller size compared to -NO₂ may reduce steric hindrance in reactions .
  • Nitro: The electron-withdrawing -NO₂ group enhances the electrophilicity of the α,β-unsaturated ester, promoting Michael addition reactions. It can be reduced to -NH₂ for amine synthesis, a common step in pharmaceutical intermediates .

Chloroacetamido (-NHCOCH₂Cl) vs. Hydroxyl (-OH)

  • Chloroacetamido : The chloro group enables nucleophilic substitution reactions, useful in covalent inhibitor design. The acetamido linker improves solubility in polar solvents compared to the parent azide compound .
  • Hydroxyl : The -OH group participates in hydrogen bonding, influencing crystal packing and solubility. Methyl p-coumarate, a natural product derivative, is studied for antioxidant properties and as a building block in supramolecular chemistry .

Solubility and Crystallographic Behavior

  • Hydrogen Bonding: Methyl p-coumarate’s hydroxyl group forms robust hydrogen-bonding networks, as described by graph set analysis in crystallography . In contrast, the azide and nitro derivatives lack H-bond donors, resulting in lower polarity and distinct crystal packing behaviors.
  • Crystallography Tools : Structural validation of these compounds relies on software like SHELXL (for refinement) and ORTEP-3 (for graphical representation), ensuring accuracy in bond lengths and angles .

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